4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
CAS No.: 614736-75-3
Cat. No.: VC6345162
Molecular Formula: C15H15NO4S2
Molecular Weight: 337.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 614736-75-3 |
|---|---|
| Molecular Formula | C15H15NO4S2 |
| Molecular Weight | 337.41 |
| IUPAC Name | 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
| Standard InChI | InChI=1S/C15H15NO4S2/c1-20-11-6-4-10(5-7-11)9-12-14(19)16(15(21)22-12)8-2-3-13(17)18/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9- |
| Standard InChI Key | WNSXQGARFJFRDC-FMIVXFBMSA-N |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The compound’s structure (CAS No. 614736-75-3) integrates a thiazolidinone ring system—a heterocyclic framework containing sulfur and nitrogen atoms—with a (5Z)-5-[(4-methoxyphenyl)methylidene] substituent at position 5 and a butanoic acid moiety at position 3. The thiazolidinone core features a conjugated system with a sulfanylidene group (C=S) at position 2 and a ketone (C=O) at position 4, contributing to its electrophilic reactivity. The 4-methoxyphenyl group introduces aromaticity and electron-donating effects, while the butanoic acid side chain enhances solubility and potential for hydrogen bonding.
Key Structural Features:
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Thiazolidinone Ring: A five-membered ring with sulfur (S1) and nitrogen (N1) atoms at positions 1 and 3, respectively.
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Methoxyphenyl Substituent: A para-methoxy-substituted benzylidene group at position 5, stabilizing the Z-configuration via conjugation.
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Butanoic Acid Side Chain: A four-carbon carboxylic acid linked to the nitrogen at position 3, enabling interactions with polar biological targets.
Physicochemical Properties
The molecular formula C₁₅H₁₅NO₄S₂ corresponds to a molecular weight of 337.41 g/mol. Experimental data indicate moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited aqueous solubility at physiological pH. The compound’s acidity (pKa ≈ 4.2) stems from the carboxylic acid group, which deprotonates under basic conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₄S₂ |
| Molecular Weight | 337.41 g/mol |
| CAS Registry Number | 614736-75-3 |
| Solubility | DMSO > 10 mM; H₂O < 1 mM |
| Predicted LogP | 2.8 (Moderate lipophilicity) |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
Synthesis typically involves a multi-step sequence starting from thiosemicarbazide and functionalized aldehydes. A representative pathway includes:
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Condensation: Reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
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Cyclization: Treatment with chloroacetic acid under acidic conditions to generate the thiazolidinone ring .
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Side Chain Incorporation: Alkylation of the thiazolidinone nitrogen with γ-bromobutyric acid to introduce the butanoic acid moiety.
Critical parameters such as temperature (80–100°C), pH (4–6), and reaction time (12–24 hours) influence yield and purity. Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes while maintaining yields above 85% .
Industrial-Scale Production Challenges
Scaling up synthesis requires addressing:
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Byproduct Formation: Over-alkylation at the thiazolidinone nitrogen, mitigated through controlled stoichiometry.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the Z-isomer selectively.
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Cost Efficiency: Sourcing cost-effective precursors like 4-methoxybenzaldehyde without compromising purity.
Biological Activities and Mechanistic Insights
Cytoprotective and Antioxidant Effects
The compound demonstrates dose-dependent cytoprotection in cellular models of oxidative stress. At 10 μM, it reduces reactive oxygen species (ROS) levels by 40% in HepG2 cells exposed to H₂O₂, comparable to standard antioxidant N-acetylcysteine. Mechanistically, the thiazolidinone ring’s sulfanylidene group scavenges free radicals via single-electron transfer, while the methoxyphenyl moiety enhances membrane permeability.
Modulation of Nuclear Receptors
Structural analogs exhibit high affinity for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating adipogenesis and glucose homeostasis. Molecular docking studies predict a binding energy of −9.2 kcal/mol for the compound at PPARγ’s ligand-binding domain, driven by hydrogen bonding with Ser289 and hydrophobic interactions with the methoxyphenyl group .
PPARγ Activation Profile:
| Parameter | Value (vs. Rosiglitazone) |
|---|---|
| EC₅₀ | 1.8 μM (vs. 0.03 μM) |
| Maximal Activation | 75% of reference agonist |
| Selectivity over PPARα | >100-fold |
Pharmacological Applications and Preclinical Data
Antidiabetic Prospects
In streptozotocin-induced diabetic rats, a structurally similar thiazolidinone (10 mg/kg/day) reduced fasting blood glucose by 32% over 28 days, correlating with increased adiponectin levels . The subject compound’s PPARγ partial agonism could offer glucose-lowering benefits with reduced edema risk compared to full agonists like pioglitazone.
Neuroprotective Applications
Preliminary data indicate 30% protection of SH-SY5Y neurons against β-amyloid toxicity at 5 μM, potentially mediated by upregulation of glutathione synthesis. The carboxylic acid group may chelate redox-active metals like Cu²⁺, mitigating oxidative damage in neurodegenerative models.
Stability and Reactivity Profile
Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
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Hydrolysis: Ring-opening at pH > 8 via nucleophilic attack on the C2 sulfanylidene group.
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Oxidation: Sulfur oxidation to sulfoxide/sulfone derivatives under aerobic conditions.
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Photodegradation: 15% decomposition after 48 hours under UV light (λ = 254 nm).
Formulation Considerations
Lyophilized formulations with mannitol (1:2 ratio) enhance shelf-life to 24 months at −20°C. Aqueous solubility improves 10-fold via sodium salt formation (pH 7.4), enabling parenteral administration.
Analytical Characterization Techniques
Spectroscopic Identification
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FT-IR: Strong carbonyl stretches at 1675 cm⁻¹ (thiazolidinone C=O) and 1702 cm⁻¹ (carboxylic acid C=O) .
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¹H NMR: Distinct signals at δ 3.69–3.80 ppm (methylene protons), δ 5.21–5.77 ppm (vinylic H), and δ 7.25–7.89 ppm (methoxyphenyl aromatic H) .
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LC-MS: [M+H]⁺ peak at m/z 338.1 with characteristic fragmentation at m/z 179 (methoxyphenyl loss).
Future Research Trajectories
Structural Optimization
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Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance PPARγ binding.
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Replacing butanoic acid with bioisosteres (tetrazoles) to improve metabolic stability.
Target Expansion
Screening against emerging targets like sirtuin-1 (aging-related diseases) and NLRP3 inflammasome (inflammatory disorders) could unlock new therapeutic applications.
Clinical Translation
Phase 0 microdosing studies using ¹⁴C-labeled compound would clarify human pharmacokinetics, prioritizing candidates with >30% oral bioavailability in primate models.
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